molecular formula C10H12N2O5 B2919158 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate CAS No. 868679-32-7

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate

Cat. No.: B2919158
CAS No.: 868679-32-7
M. Wt: 240.215
InChI Key: QVCZJRADLJGCHG-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate (CAS 868679-32-7) is a high-purity chemical compound with the molecular formula C10H12N2O5 and a molecular weight of 240.21 g/mol . This specialty chemical features a dihydropyridinone core structure, which is a privileged scaffold in medicinal chemistry and chemical synthesis. The structure incorporates both an isobutyrate ester and a nitro group on the pyridine ring, making it a versatile building block for nucleophilic substitution reactions, the synthesis of complex heterocyclic systems, and structure-activity relationship studies . Researchers utilize this compound as a key intermediate in the development of novel chemical entities. Its structural motifs are commonly found in compounds with various biological activities. The nitro group can serve as a precursor to amines and other functional groups, allowing for significant molecular diversification. The product is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper cold-chain transportation is recommended to preserve the integrity and stability of the compound .

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-5(2)10(14)17-7-4-6(3)11-9(13)8(7)12(15)16/h4-5H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCZJRADLJGCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate typically involves the condensation of 3-nitro-2-oxo-1,2-dihydropyridine with isobutyric acid in the presence of an appropriate catalyst. The reaction is usually carried out at room temperature under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.

    Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. The compound is thought to inhibit the activity of protein kinases by binding to their active sites, preventing their catalytic activity. This interaction leads to changes in cell signaling pathways, which can result in anti-cancer and anti-inflammatory effects.

Comparison with Similar Compounds

Isobutyrate Esters vs. Other Esters

  • Hexyl isobutyrate and methyl isobutyrate are simple esters used primarily in flavoring agents due to their volatility and low molecular weight. In contrast, the target compound’s isobutyrate group is tethered to a rigid dihydropyridine ring, likely reducing volatility and increasing thermal stability .
  • The target compound’s solubility in polar solvents (e.g., alcohols) may resemble methyl isobutyrate’s alcohol solubility , but its nitro group could introduce polar interactions absent in simpler esters.

Dihydropyridine Derivatives

  • Compared to (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid , the target compound replaces the boronic acid with a nitro group and ester. Boronic acids are typically used in cross-coupling reactions, whereas the nitro group may predispose the compound to reduction or nucleophilic substitution.
  • The absence of a carboxamide moiety (as in 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide ) suggests divergent biological targets; carboxamides often enhance hydrogen-bonding capacity in drug design.

Reactivity and Stability

  • The nitro group in the target compound may increase oxidative sensitivity compared to dihydropyridines with electron-donating substituents (e.g., methyl). This could necessitate stabilization during synthesis or storage.
  • The isobutyrate ester’s steric bulk may slow hydrolysis relative to methyl esters, prolonging metabolic stability in vivo—a critical factor for pharmaceutical applications .

Biological Activity

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

This compound can be synthesized through several organic reactions, including the Suzuki–Miyaura coupling reaction. This method allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules. The compound's structure includes a pyridine ring with a nitro group, which is crucial for its biological activity.

Synthetic Route

The synthesis typically involves:

  • Condensation Reaction : Combining 3-nitro-2-oxo-1,2-dihydropyridine with isobutyric acid derivatives.
  • Catalysts : Utilizing palladium catalysts for efficient coupling reactions.
  • Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes.

The compound's mechanism of action may involve:

  • Enzyme Inhibition : It has shown potential as an inhibitor of protein kinases, which play vital roles in cell signaling pathways.
  • Redox Reactions : The nitro group can participate in redox reactions, influencing cellular oxidative states.

Case Studies and Research Findings

Recent studies have illustrated the compound's efficacy in various biological assays:

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedKey Findings
Enzyme inhibitionSignificant inhibition of protein kinases.
Anti-inflammatory propertiesReduced paw edema in carrageenan-induced models.
Cytotoxic effects on cancer cellsInhibited growth in specific cancer cell lines.
  • Enzyme Inhibition : Research indicates that this compound effectively inhibits certain protein kinases, which could lead to therapeutic applications in cancer treatment and other diseases linked to dysregulated kinase activity.
  • Anti-inflammatory Effects : In vivo studies demonstrated that the compound significantly reduces inflammation markers and edema, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity Against Cancer Cells : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Toxicity and Safety Profile

Toxicity assessments indicate that this compound exhibits low toxicity levels across several models. Predicted toxicity profiles suggest it belongs to a safer category compared to traditional chemotherapeutics like sodium diclofenac .

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